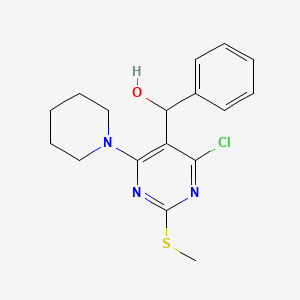
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Addition of the Phenylmethanol Group: The final step involves the addition of the phenylmethanol group to the pyrimidine ring, often through a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidin-5-yl)(phenyl)methanol
- (4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidin-5-yl)(phenyl)methanol
Uniqueness
(4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C17H20ClN3OS |
|---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
(4-chloro-2-methylsulfanyl-6-piperidin-1-ylpyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20ClN3OS/c1-23-17-19-15(18)13(14(22)12-8-4-2-5-9-12)16(20-17)21-10-6-3-7-11-21/h2,4-5,8-9,14,22H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
TYNLVMLTKYKUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


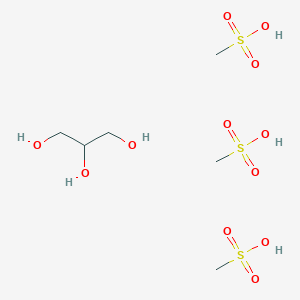
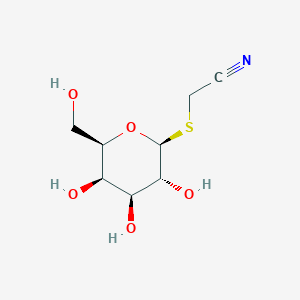
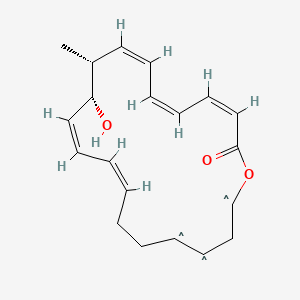
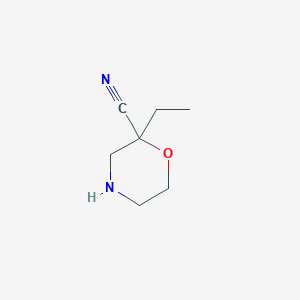
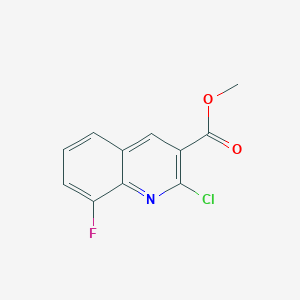
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

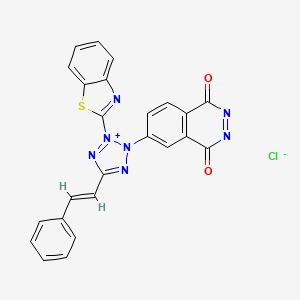
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
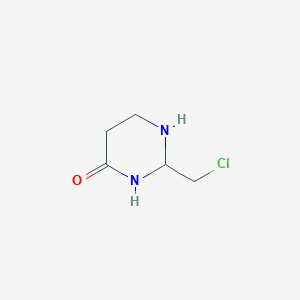
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
